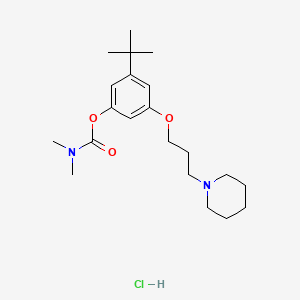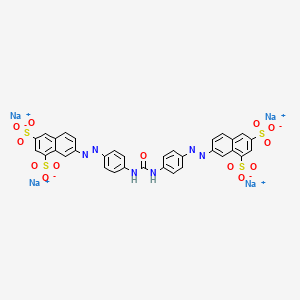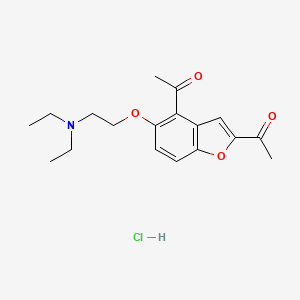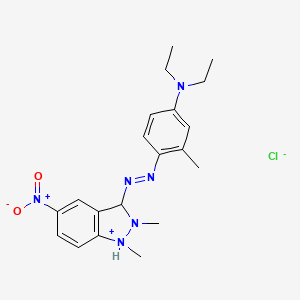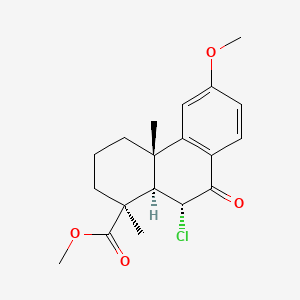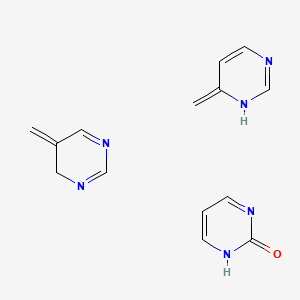
Pyrimidinones
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidinones are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. These compounds are structurally related to pyrimidines, which are essential components of nucleic acids such as DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrimidinones can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids or Lewis acids and can be carried out under solvent-free conditions to enhance efficiency and yield . Another common method involves the cyclization of β-diketones with N-cyanoamidines in the presence of nickel acetate .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. One such method is the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst in the Biginelli reaction. This approach not only improves yield but also reduces reaction times and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidinones undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrimidinediones.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Substitution reactions can introduce various functional groups into the pyrimidinone ring, enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone ring .
Major Products:
Aplicaciones Científicas De Investigación
Pyrimidinones have a wide range of scientific research applications:
Chemistry: this compound are used as building blocks in the synthesis of more complex molecules and materials.
Biology: They play a role in the study of DNA photodamage and repair mechanisms.
Medicine: this compound exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties
Industry: this compound are used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
Pyrimidinones are often compared with other heterocyclic compounds such as pyrimidines, pyridazines, and pyrazines. While all these compounds share a similar six-membered ring structure with nitrogen atoms, this compound are unique due to the presence of a carbonyl group at position 2, which imparts distinct chemical and biological properties . For example, this compound exhibit stronger hydrogen bonding interactions and greater stability under physiological conditions compared to their analogs .
Comparación Con Compuestos Similares
- Pyrimidines
- Pyridazines
- Pyrazines
- Pyrimidinethiones
- Pyrimidinediones
Propiedades
Número CAS |
1335-05-3 |
|---|---|
Fórmula molecular |
C14H16N6O |
Peso molecular |
284.32 g/mol |
Nombre IUPAC |
5-methylidene-4H-pyrimidine;6-methylidene-1H-pyrimidine;1H-pyrimidin-2-one |
InChI |
InChI=1S/2C5H6N2.C4H4N2O/c1-5-2-6-4-7-3-5;1-5-2-3-6-4-7-5;7-4-5-2-1-3-6-4/h2,4H,1,3H2;2-4H,1H2,(H,6,7);1-3H,(H,5,6,7) |
Clave InChI |
MTVOUYXEAOHXPF-UHFFFAOYSA-N |
SMILES canónico |
C=C1CN=CN=C1.C=C1C=CN=CN1.C1=CNC(=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


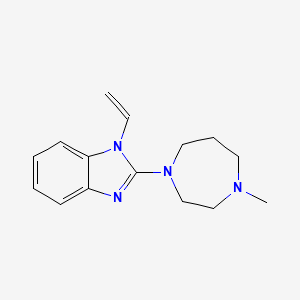
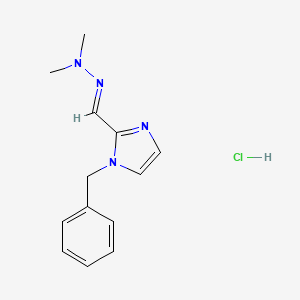
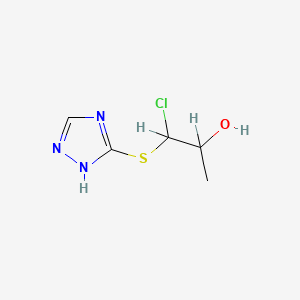
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)

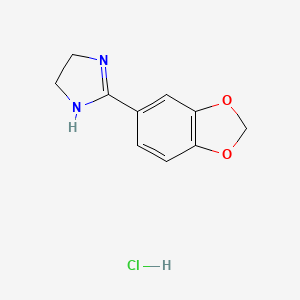
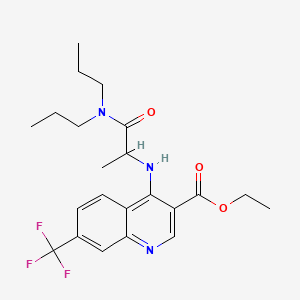
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

